molecular formula C10H9N3 B11816875 4-(Pyridazin-4-yl)aniline

4-(Pyridazin-4-yl)aniline

Cat. No.: B11816875
M. Wt: 171.20 g/mol
InChI Key: MGKARJCXUSZGFG-UHFFFAOYSA-N
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Description

4-(Pyridazin-4-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridazine ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridazin-4-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloropyridazine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the cyclization of appropriate precursors. For example, the reaction of hydrazine hydrate with 4-chlorobenzonitrile followed by cyclization can yield this compound. This method often requires the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridazin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amine group.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups.

Scientific Research Applications

4-(Pyridazin-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridazin-4-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Pyridazin-4-yl)aniline can be compared with other similar compounds such as pyridazine derivatives and aniline derivatives. Some similar compounds include:

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group.

    Aniline: An aromatic amine with a single benzene ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both pyridazine and aniline, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-pyridazin-4-ylaniline

InChI

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H,11H2

InChI Key

MGKARJCXUSZGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC=C2)N

Origin of Product

United States

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